molecular formula C17H15N3O B2378272 4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]methyl}benzonitrile CAS No. 1157387-72-8

4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]methyl}benzonitrile

Cat. No.: B2378272
CAS No.: 1157387-72-8
M. Wt: 277.327
InChI Key: NAMUUUIPMUBGIN-UHFFFAOYSA-N
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Description

4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]methyl}benzonitrile ( 1157387-72-8) is a synthetic organic compound with a molecular formula of C17H15N3O and a molecular weight of 277.32 g/mol . This chemical features a tetrahydroquinoline core, a privileged structure in medicinal chemistry, substituted at the 6-position with an aminomethyl linker connected to a benzonitrile group . The specific spatial arrangement of these functional groups makes it a valuable intermediate for pharmaceutical research and the development of bioactive molecules. Tetrahydroquinoline derivatives are the subject of ongoing scientific investigation due to their diverse biological activities. Recent patent literature indicates that novel tetrahydroquinoline derivatives demonstrate potent inhibitory effects on specific biological targets and are being explored for the treatment of disorders such as multiple sclerosis . As a building block, this compound can be used in hit-to-lead optimization campaigns, particularly in constructing molecules that may interact with enzymes or receptors. Researchers can utilize this compound in various applications, including as a precursor in synthetic chemistry, for the development of structure-activity relationship (SAR) models, or in the design of potential enzyme inhibitors. The product is accompanied by analytical data, including a SMILES code (N#CC1=CC=C(CNC2=CC3=C(NC(CC3)=O)C=C2)C=C1) for computational and registration purposes . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-[[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)amino]methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c18-10-12-1-3-13(4-2-12)11-19-15-6-7-16-14(9-15)5-8-17(21)20-16/h1-4,6-7,9,19H,5,8,11H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMUUUIPMUBGIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NCC3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]methyl}benzonitrile typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often require elevated temperatures and an inert atmosphere to facilitate the formation of the quinoline ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]methyl}benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds related to tetrahydroquinolines exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains, indicating their potential use in developing new antibiotics . The structure of 4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]methyl}benzonitrile suggests it may possess similar properties due to the presence of the quinoline moiety.

Anticancer Properties

Research indicates that tetrahydroquinoline derivatives can inhibit cancer cell proliferation. A study highlighted the cytotoxic effects of certain tetrahydroquinoline compounds against human cancer cell lines. The incorporation of additional functional groups, such as those found in this compound, may enhance these effects by improving bioavailability and selectivity towards cancer cells .

Neuroprotective Effects

Tetrahydroquinoline derivatives have been studied for their neuroprotective properties. Some compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's. The potential application of this compound in this area is being explored through various in vitro models .

Cognitive Enhancement

There is ongoing research into the effects of tetrahydroquinoline derivatives on cognitive function. Some studies suggest that these compounds may enhance memory and learning capabilities by modulating neurotransmitter systems . The structural attributes of this compound could play a role in these enhancements.

Case Studies

StudyFindings
Antimicrobial Efficacy A study evaluated the antibacterial activity of tetrahydroquinoline derivatives and found significant inhibition against Gram-positive bacteria .
Cytotoxicity Against Cancer Cells Research demonstrated that specific modifications to the tetrahydroquinoline structure increased cytotoxicity against breast cancer cell lines .
Neuroprotective Potential In vitro studies indicated that certain quinoline derivatives could protect neurons from oxidative damage .

Mechanism of Action

The mechanism of action of 4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]methyl}benzonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic adenosine monophosphate (cAMP) and subsequent physiological effects .

Comparison with Similar Compounds

Structural and Molecular Properties

The compound’s key structural analogs, identified from the evidence, share motifs such as benzonitrile, tetrahydroquinoline derivatives, or heterocyclic cores. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents
Target Compound C₁₇H₁₄N₃O 276.32 2-Oxo-tetrahydroquinolin, aminomethyl benzonitrile
N-(4-(2-Oxo-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide C₁₆H₁₃N₅O₂S 347.37 Thiazol-2-yl, oxazole carboxamide
7.XXIX:4- (Benzimidazole-oxadiazole derivative) C₂₇H₂₂N₆O₅ 510.50 Benzimidazole, 1,3,4-oxadiazole, dimethoxy phenol, nitro group
4-((4-(Cyclopropylamino)-6-((1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)oxy)-1,3,5-triazin-2-yl)amino)benzonitrile C₂₃H₁₉N₇O₂ 425.45 Triazine, cyclopropylamino, 1-methyl-2-oxo-dihydroquinolin, benzonitrile

Key Observations :

  • The target compound’s aminomethyl benzonitrile linkage distinguishes it from analogs like the thiazol-oxazole derivative in , which replaces this group with a thiazol-carboxamide system .
  • The triazine-containing compound in introduces a bulkier, electron-deficient heterocycle, likely altering solubility and binding kinetics compared to the target compound’s simpler tetrahydroquinolin-aminomethyl design .
  • The benzimidazole-oxadiazole derivative () features a nitro group and dimethoxy phenol, which may enhance anti-inflammatory activity but reduce metabolic stability compared to the benzonitrile moiety .

Biological Activity

The compound 4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]methyl}benzonitrile is part of a class of tetrahydroquinoline derivatives that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C16H16N2O, with a molecular weight of 252.32 g/mol. The structure features a tetrahydroquinoline moiety linked to a benzonitrile group through an amino methyl bridge.

Biological Activities

Research indicates that tetrahydroquinoline derivatives exhibit a variety of biological activities:

Antitumor Activity

A study synthesized several tetrahydroquinoline derivatives and evaluated their antitumor properties. Compounds showed significant cytotoxicity against various cancer cell lines with IC50 values indicating potency comparable to established chemotherapeutics like Doxorubicin .

Compound IDIC50 (µg/mL)Reference
Compound 322.5
Compound 253.0
Doxorubicin37.5

Antiviral Activity

Some studies have explored the antiviral potential of related tetrahydroquinoline compounds against coronaviruses. Initial findings suggest that certain derivatives can inhibit viral replication effectively .

Anti-inflammatory Effects

Tetrahydroquinoline derivatives have also been investigated for their anti-inflammatory properties. Compounds have demonstrated the ability to reduce inflammation in various in vitro and in vivo models by inhibiting pro-inflammatory cytokines .

The mechanisms underlying the biological activities of these compounds often involve modulation of enzymatic pathways:

  • Phosphodiesterase Inhibition : Some studies indicate that tetrahydroquinoline derivatives may act as selective inhibitors of phosphodiesterases (PDEs), which play critical roles in cellular signaling pathways .
  • Cytotoxic Mechanisms : The antitumor activity is thought to stem from the induction of apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential .

Case Studies

  • Antitumor Efficacy : A specific derivative was tested against human cancer cell lines, showcasing an IC50 value lower than that of Doxorubicin, indicating its potential as a chemotherapeutic agent.
  • Anti-inflammatory Research : A series of experiments demonstrated that these compounds could significantly reduce levels of TNF-α and IL-6 in treated animal models, suggesting their utility in treating inflammatory conditions.

Q & A

Basic: What synthetic routes are commonly employed for 4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]methyl}benzonitrile, and how is its structural integrity validated?

Methodological Answer:
The compound is typically synthesized via a multi-step process involving:

Aminomethylation : Reacting 2-oxo-1,2,3,4-tetrahydroquinolin-6-amine with 4-cyanobenzaldehyde under reductive amination conditions (e.g., using NaBH₃CN as a reducing agent).

Cyclization and Purification : Intermediate isolation via column chromatography, followed by recrystallization.
Validation Methods :

  • NMR Spectroscopy : Confirm hydrogen environments (e.g., benzonitrile C≡N group at ~110 ppm in 13C^{13}\text{C} NMR, tetrahydroquinoline NH at ~6.5 ppm in 1H^{1}\text{H} NMR) .
  • X-ray Crystallography : Resolve stereochemical ambiguities and verify bond lengths/angles (e.g., dihedral angles between tetrahydroquinoline and benzonitrile moieties) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles due to potential irritant properties of nitrile derivatives .
  • Storage : Store at 0–6°C in airtight containers to prevent degradation; avoid exposure to moisture .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Advanced: How can reaction conditions be optimized to enhance synthetic yield and purity?

Methodological Answer:

  • Catalyst Screening : Test Lewis acids (e.g., Sc(OTf)₃) to accelerate imine formation and reduce side products .
  • Solvent Optimization : Compare polar aprotic solvents (e.g., DMF) vs. non-polar solvents (e.g., toluene) to balance reaction rate and byproduct formation.
  • Temperature Gradients : Use controlled heating (e.g., 45–60°C) to minimize thermal decomposition .
  • Statistical Design : Apply split-plot experimental designs with randomized blocks to evaluate interactions between variables (e.g., catalyst loading, temperature) .

Advanced: What methodologies are suitable for evaluating the compound’s biological activity, such as enzyme inhibition?

Methodological Answer:

  • In Vitro Assays :
    • Kinetic Studies : Measure IC₅₀ values against target enzymes (e.g., acetylcholinesterase) using spectrophotometric methods .
    • Dose-Response Curves : Use 4–6 replicates per concentration to ensure statistical robustness .
  • Antioxidant Activity : Quantify radical scavenging (e.g., DPPH assay) with Trolox as a reference standard .
  • Cell-Based Assays : Employ MTT assays on relevant cell lines (e.g., neuronal SH-SY5Y) to assess cytotoxicity and therapeutic windows.

Advanced: How can environmental stability and degradation pathways of this compound be systematically studied?

Methodological Answer:

  • Hydrolysis Studies : Expose the compound to buffered solutions (pH 4–9) at 25°C and 40°C, monitoring degradation via HPLC-MS .
  • Photolysis : Use UV irradiation (254 nm) to simulate sunlight-driven degradation; identify photoproducts via high-resolution mass spectrometry (HRMS).
  • Biotic Transformation : Incubate with soil or microbial consortia under aerobic/anaerobic conditions; track metabolite formation using 14C^{14}\text{C}-labeling .

Advanced: How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:

  • 2D NMR Techniques : Employ COSY and HSQC to assign overlapping proton signals (e.g., methylene protons in the tetrahydroquinoline ring) .
  • Isotopic Labeling : Synthesize 15N^{15}\text{N}-labeled analogs to clarify nitrogen environments in the aminomethyl group.
  • Crystallographic Refinement : For ambiguous NOE signals, cross-validate with single-crystal X-ray diffraction data .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time.
  • Quality Control (QC) Protocols :
    • HPLC Purity Thresholds : Set acceptance criteria (e.g., ≥95% purity) with retention time matching reference standards .
    • Elemental Analysis : Validate C/H/N ratios to detect impurities (e.g., unreacted starting materials) .

Advanced: How can computational modeling aid in predicting the compound’s pharmacokinetic properties?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Predict blood-brain barrier permeability by calculating logP values and polar surface area (PSA).
  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., quinoline-binding enzymes) .
  • ADMET Prediction : Leverage tools like SwissADME to estimate absorption, metabolism, and toxicity profiles.

Basic: What spectroscopic techniques are essential for characterizing intermediates during synthesis?

Methodological Answer:

  • IR Spectroscopy : Identify functional groups (e.g., C≡N stretch at ~2230 cm⁻¹, amide C=O at ~1680 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular ions via ESI-MS and fragment patterns via MS/MS.
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using hexane/EtOH (1:1) as a mobile phase .

Advanced: How can researchers design experiments to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Derivative Libraries : Synthesize analogs with modified substituents (e.g., halogenation at the benzonitrile ring) and compare bioactivity .
  • 3D-QSAR Models : Build CoMFA/CoMSIA models using biological data to correlate steric/electronic features with activity .
  • Free-Wilson Analysis : Statistically deconvolute contributions of specific moieties (e.g., tetrahydroquinoline vs. benzonitrile) to potency .

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